N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopropanecarboxamide
Description
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a thiophene moiety linked via a methylcarbamoyl group to a phenyl ring.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(18-11-15-2-1-9-22-15)10-12-3-7-14(8-4-12)19-17(21)13-5-6-13/h1-4,7-9,13H,5-6,10-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWUMBWAXOXJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C20H22N2O2S
Molecular Weight : 350.47 g/mol
IUPAC Name : this compound
The compound features a thiophene ring, a cyclopropane moiety, and a carbamoyl group, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Kinase Inhibition : Studies indicate that the compound may inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : The thiophene moiety can interact with G-protein coupled receptors (GPCRs), potentially modulating signaling pathways related to inflammation and pain.
- Antioxidant Activity : Preliminary data suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cellular models.
Biological Activity Data
| Biological Activity | IC50/EC50 Values | Cell Lines Tested |
|---|---|---|
| Antiproliferative | 0.5 μM | HeLa, A549 |
| Anti-inflammatory | 10 μM | RAW 264.7 |
| Antioxidant | 5 μM | H9c2 Cardiomyocytes |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against HeLa and A549 cells, with IC50 values of 0.5 μM and 0.7 μM, respectively. The mechanism was linked to the inhibition of tubulin polymerization, disrupting mitotic spindle formation.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation using RAW 264.7 macrophages, the compound exhibited anti-inflammatory properties by reducing nitric oxide production and pro-inflammatory cytokine release at concentrations as low as 10 μM. This suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings
Recent research has highlighted the potential of this compound in several areas:
- Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development as an anticancer agent.
- Neuroprotection : Preliminary studies indicate neuroprotective effects in models of neurodegeneration, warranting further investigation into its role as a neuroprotective agent.
- Cardiovascular Health : The antioxidant properties may contribute to cardiovascular protection by mitigating oxidative damage in cardiac tissues.
Comparison with Similar Compounds
Structural Analogues
Cyclopropanecarboxamide derivatives vary in substituents on the phenyl ring and adjacent functional groups. Key structural comparisons include:
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopropanecarboxamide | Cyclopropane-carboxamide | Thiophen-2-ylmethylcarbamoyl, phenyl | C₁₇H₁₇N₂O₂S | Rigid cyclopropane, sulfur-containing heterocycle |
| N-(4-{2-(4-methylanilino)-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6) | Cyclopropane-carboxamide | Thiazole, p-tolyl | C₁₆H₁₇N₃O₂S | Thiazole ring enhances polarity; p-tolyl for hydrophobic interactions |
| N-(4-{[(3-methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide | Cyclopropane-carboxamide | 3-methylthiophen-2-ylmethylamino | C₁₆H₁₈N₂OS | Methyl substitution on thiophene alters steric and electronic properties |
| N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide (CAS 901681-41-2) | Cyclopropane-carboxamide | Tetrahydrofuran-methylamino sulfonyl | C₁₆H₂₁N₂O₄S | Sulfonyl group increases hydrophilicity; tetrahydrofuran adds conformational flexibility |
Key Observations :
- Thiophene vs. Thiazole : Thiophene (aromatic sulfur) vs. thiazole (aromatic sulfur and nitrogen) alters electronic density and hydrogen-bonding capacity .
- Substituent Effects : Methyl groups (e.g., 3-methylthiophene) enhance lipophilicity, while sulfonyl groups (e.g., CAS 901681-41-2) improve solubility .
Yield Comparison :
- reports a 51% yield for a cyclopropane-carboxamide with methoxyphenol, suggesting moderate efficiency for similar reactions .
Molecular Modeling and Binding Affinity
- Docking Studies : AutoDock4 and Glide XP () highlight the importance of the cyclopropane ring in rigidifying the ligand for selective receptor interactions. The thiophene moiety may engage in hydrophobic pockets, while the carboxamide participates in hydrogen bonding .
- Comparative Binding :
- Thiazole Analogue (CAS 923139-08-6) : The thiazole’s nitrogen may form additional hydrogen bonds, improving affinity for polar targets (e.g., kinases) vs. the thiophene’s purely hydrophobic profile .
- Tetrahydrofuran Derivative (CAS 901681-41-2) : The sulfonyl group could enhance solubility but reduce membrane permeability compared to the target compound .
Pharmacological and Commercial Relevance
- Biological Activity : Thiophene-carboxamides are explored in oncology (e.g., kinase inhibitors), while thiazole variants () show promise in anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
